molecular formula C7H10ClN3O4S2 B033455 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide CAS No. 13659-98-8

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

Cat. No. B033455
CAS RN: 13659-98-8
M. Wt: 299.8 g/mol
InChI Key: HZLMCYKKQJTLER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide and related compounds often involves reactions starting from sulfonyl chlorides, reacting with various amino compounds to yield high yields of sulfonamide derivatives. For example, a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride, demonstrating the typical pathway for synthesizing such sulfonamides (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure and conformational properties of related sulfonamide compounds, such as para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide, have been extensively studied. These studies often employ techniques like gas electron diffraction and quantum chemical methods to elucidate the structural details, revealing insights into the conformational preferences and stability of these molecules (Petrov et al., 2008).

Chemical Reactions and Properties

Sulfonamides, including 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide, participate in various chemical reactions, contributing to their diverse properties. For instance, they are used in the synthesis of N-chloroamines, nitriles, and aldehydes, showcasing their versatility in organic synthesis and chemical modifications (Ghorbani‐Vaghei & Veisi, 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including their crystal structure, melting points, and solubility, are crucial for understanding their behavior in different environments and applications. X-ray diffraction studies, for instance, provide detailed information on the crystal packing and hydrogen bonding patterns, which are essential for predicting the stability and solubility of these compounds (Babu et al., 2014).

Chemical Properties Analysis

The reactivity and interaction of sulfonamides with various reagents and substrates are critical for their applications in medicinal chemistry and materials science. Studies have shown that these compounds can act as inhibitors for enzymes like carbonic anhydrase, demonstrating their potential in therapeutic applications. Their reactivity towards nucleophiles and electrophiles also highlights their utility in synthetic chemistry (Morsy et al., 2009).

Scientific Research Applications

Cancer Research

4-Amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide has been investigated in the context of cancer research. Morsy et al. (2009) synthesized bis-sulfonamides, including this compound, and tested them as inhibitors of the zinc enzyme carbonic anhydrase (CA). The research found that these compounds were efficient inhibitors of the cytosolic CA II and transmembrane, tumor-associated CA IX. These inhibitory properties led to the growth inhibition of several tumor cell lines, including human colon cancer, lung cancer, and breast cancer cell lines (Morsy et al., 2009).

Synthesis of N-Chloroamines, Nitriles, and Aldehydes

Ghorbani‐Vaghei et al. (2009) described the use of poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide (TCBDA), closely related to 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide, as novel reagents for preparing N,N-dichloroamines, nitriles, and aldehydes from primary amines. This process also included a method for direct oxidative conversion of primary alcohols into nitriles (Ghorbani‐Vaghei & Veisi, 2009).

Solvent-Free Synthesis of Triazines

In a study by Ghorbani‐Vaghei et al. (2015), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) were used as catalysts for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds. This synthesis was carried out at 100 °C in good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).

Electroorganic Synthesis

Nassif et al. (2018) conducted a study on the electrochemical behavior of hydroquinone and 4-amino-6-chlorobenzene-1,3-disulfonamide. They proposed the electrochemical synthesis of new disulfonamide substituted p-benzoquinone via the electrochemical oxidation of hydroquinone in the presence of 4-amino-6-chlorobenzene-1,3-disulfonamide. This synthesis was performed under environmentally friendly conditions, highlighting the potential for green chemistry applications (Nassif et al., 2018).

Safety And Hazards

The safety data sheet for “4-amino-6-chloro-1,3-benzenedisulfonamide” suggests that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMCYKKQJTLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

CAS RN

13659-98-8
Record name Methyclothiazide related compound A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013659988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-6-chloro-N-3-methyl-m-benzenedisulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5DX4FLX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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